An In-depth Technical Guide on the Core Mechanism of Action of FR-167356
An In-depth Technical Guide on the Core Mechanism of Action of FR-167356
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR-167356 is a potent and selective inhibitor of vacuolar-type H⁺-ATPase (V-ATPase), a proton pump essential for the acidification of various intracellular compartments and the extracellular space in specialized cells. By targeting the a3 isoform of the V-ATPase, FR-167356 has demonstrated significant potential in preclinical studies as a therapeutic agent for diseases characterized by excessive bone resorption and cancer metastasis. This technical guide provides a comprehensive overview of the core mechanism of action of FR-167356, including its molecular target, its effects on cellular processes, and its impact on key signaling pathways. The guide also includes detailed experimental protocols and quantitative data to support further research and development.
Introduction to FR-167356 and its Molecular Target: V-ATPase
FR-167356, with the chemical formula C₁₉H₁₇Cl₂NO₃, is a novel, orally active small molecule inhibitor of V-ATPase[1]. Its IUPAC name is 2,6-dichloro-N-(3-(1-hydroxy-1-methylethyl)-2-methyl-7-benzofuranyl)benzamide[2][3][4][5][6].
Figure 1: Chemical Structure of FR-167356.
The primary molecular target of FR-167356 is the vacuolar-type H⁺-ATPase (V-ATPase). V-ATPases are ATP-dependent proton pumps responsible for acidifying a wide array of intracellular organelles, such as lysosomes and endosomes, and for pumping protons across the plasma membranes of specialized cells[7][8][9]. This acidification is crucial for a variety of cellular processes, including protein degradation, receptor-mediated endocytosis, and neurotransmitter uptake[8].
V-ATPases are large, multisubunit protein complexes composed of two domains: a peripheral V₁ domain responsible for ATP hydrolysis and an integral V₀ domain that forms the proton pore[7][9]. The activity of V-ATPase is tightly regulated, in part, through the differential expression and targeting of its subunit isoforms. FR-167356 exhibits specificity for the a3 isoform of the V-ATPase V₀ subunit, which is highly expressed in osteoclasts, the primary cells responsible for bone resorption[10].
Quantitative Data: Inhibitory Potency of FR-167356
The inhibitory activity of FR-167356 has been quantified against V-ATPases from various cellular sources, demonstrating its potency and selectivity.
| V-ATPase Source | IC₅₀ (nM) | Reference |
| Osteoclast Plasma Membranes | 170 | [1] |
| Macrophage Microsomes | 220 | [1] |
| Renal Brush Border Membranes | 370 | [1] |
| Liver Lysosomal Membranes | 1200 | [1] |
IC₅₀: Half-maximal inhibitory concentration
Core Mechanism of Action in Key Pathophysiological Processes
Inhibition of Bone Resorption
Osteoclasts are specialized multinucleated cells that adhere to the bone surface and secrete protons and proteases into a sealed-off extracellular compartment, the resorption lacuna. The acidic environment, with a pH of approximately 4.5, is generated by the high concentration of V-ATPases in the ruffled border membrane of the osteoclast. This low pH dissolves the mineral component of the bone, hydroxyapatite, and provides the optimal environment for the activity of acid-dependent proteases, such as cathepsin K, which degrade the organic bone matrix.
FR-167356, by inhibiting the proton-pumping activity of the V-ATPase in osteoclasts, prevents the acidification of the resorption lacuna. This leads to a dual blockade of bone resorption:
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Inhibition of Bone Mineral Dissolution: Without the acidic environment, the hydroxyapatite matrix of the bone cannot be effectively dissolved.
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Inhibition of Proteolytic Enzyme Activity: The activity of key bone matrix-degrading enzymes, such as cathepsin K, is significantly reduced at a neutral pH.
In preclinical studies using ovariectomized rats, a model for postmenopausal osteoporosis, FR-167356 has been shown to prevent bone loss and improve bone mineral density[11][12].
Attenuation of Cancer Metastasis
Many invasive cancer cells exhibit a reversed pH gradient, with a more alkaline intracellular pH and a more acidic extracellular microenvironment. This acidic tumor microenvironment is, in part, a result of increased V-ATPase activity at the plasma membrane of cancer cells. The acidic extracellular pH promotes tumor invasion and metastasis through several mechanisms:
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Activation of Extracellular Proteases: The acidic environment activates pro-enzymes, such as pro-matrix metalloproteinases (pro-MMPs) and pro-cathepsins, into their active forms. These active proteases can then degrade the extracellular matrix (ECM), allowing cancer cells to invade surrounding tissues and intravasate into blood vessels[13][14][15][16].
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Increased Cell Motility and Invasion: The acidic microenvironment can also directly enhance the motility and invasive properties of cancer cells.
FR-167356, by inhibiting V-ATPase activity at the cancer cell surface, can reverse the acidic tumor microenvironment. This leads to a reduction in the activation of ECM-degrading proteases and a subsequent decrease in cancer cell invasion and metastasis. In a mouse model of breast cancer, treatment with a V-ATPase inhibitor has been shown to reduce tumor growth and metastasis[1][17]. For instance, in a study using a 4T1 mouse mammary tumor model, rapamycin treatment was found to promote metastasis, an effect that could be reversed by a dendritic cell-based vaccine[18].
Signaling Pathways Modulated by FR-167356
The inhibition of V-ATPase by FR-167356 has significant downstream effects on several key signaling pathways that regulate cell growth, proliferation, and invasion.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis. Aberrant activation of this pathway is a hallmark of many cancers. V-ATPase activity is required for the proper function of the Wnt signaling pathway. Specifically, the acidification of endosomes by V-ATPase is necessary for the phosphorylation of the Wnt co-receptor LRP6, a key step in the activation of the pathway.
By inhibiting V-ATPase, FR-167356 can disrupt the endosomal acidification required for LRP6 phosphorylation, thereby inhibiting Wnt/β-catenin signaling. This can lead to a decrease in the transcription of Wnt target genes that promote cell proliferation and survival.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of FR-167356.
mTORC1 Signaling Pathway
The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation that integrates signals from growth factors, nutrients, and energy status. V-ATPase plays a critical role in the activation of mTORC1 by amino acids. The V-ATPase, located on the lysosomal membrane, acts as a sensor for lysosomal amino acid levels. In the presence of sufficient amino acids, the V-ATPase undergoes a conformational change that allows it to interact with the Ragulator complex, a scaffold protein that recruits the Rag GTPases to the lysosome. This initiates a signaling cascade that leads to the activation of mTORC1.
FR-167356, by inhibiting the V-ATPase, can prevent the amino acid-dependent activation of mTORC1[19][20][21][22]. This leads to a decrease in protein synthesis and cell growth, which can contribute to the anti-cancer effects of the compound.
Caption: mTORC1 signaling pathway and the inhibitory action of FR-167356.
Cancer Metastasis Signaling Cascade
The metastatic cascade is a multi-step process that involves the detachment of cancer cells from the primary tumor, invasion of the surrounding tissue, intravasation into the circulation, and extravasation and colonization at a distant site. V-ATPase plays a critical role in the initial steps of this cascade by creating an acidic tumor microenvironment.
This acidic environment promotes the activation of extracellular proteases, such as matrix metalloproteinases (MMPs) and cathepsins, which are secreted by cancer cells in an inactive "pro" form. At low pH, these pro-enzymes are cleaved to their active forms, which then degrade the components of the extracellular matrix, facilitating cancer cell invasion.
FR-167356, by inhibiting V-ATPase and neutralizing the tumor microenvironment, prevents the activation of these key proteases, thereby blocking the degradation of the ECM and inhibiting cancer cell invasion and metastasis.
Caption: Role of V-ATPase in cancer metastasis and its inhibition by FR-167356.
Experimental Protocols
V-ATPase H⁺ Transport Assay (Acridine Orange Fluorescence Quenching)
This assay measures the proton-pumping activity of V-ATPase in isolated membrane vesicles by monitoring the quenching of acridine orange fluorescence.
Materials:
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Isolated membrane vesicles (e.g., from osteoclasts or cancer cells)
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Acridine orange
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ATP
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FR-167356 or other inhibitors
-
Assay buffer (e.g., 10 mM MOPS-Tris, pH 7.0, 150 mM KCl, 5 mM MgCl₂)
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Fluorescence spectrophotometer
Procedure:
-
Resuspend isolated membrane vesicles in the assay buffer to a final protein concentration of 0.1 mg/mL.
-
Add acridine orange to a final concentration of 2 µM and incubate for 5 minutes at room temperature to allow the dye to equilibrate across the vesicle membranes.
-
Place the sample in a fluorescence spectrophotometer and monitor the fluorescence at an excitation wavelength of 490 nm and an emission wavelength of 530 nm.
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Initiate the proton transport by adding ATP to a final concentration of 1 mM. The influx of protons into the vesicles will cause the acridine orange to accumulate and self-quench, resulting in a decrease in fluorescence.
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To test the effect of FR-167356, pre-incubate the vesicles with the desired concentration of the inhibitor for 10 minutes before adding ATP.
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The rate of fluorescence quenching is proportional to the V-ATPase activity.
In Vitro Bone Resorption Assay
This assay assesses the ability of osteoclasts to resorb a bone-like substrate.
Materials:
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Osteoclast precursor cells (e.g., bone marrow macrophages or RAW 264.7 cells)
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RANKL and M-CSF for osteoclast differentiation
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Bone-mimicking substrates (e.g., dentin slices or calcium phosphate-coated plates)
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FR-167356 or other test compounds
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Toluidine blue or other staining solution
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Microscope with image analysis software
Procedure:
-
Culture osteoclast precursor cells on the bone-mimicking substrates in the presence of RANKL and M-CSF to induce differentiation into mature osteoclasts.
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Once mature osteoclasts have formed, treat the cells with various concentrations of FR-167356 for a period of 24-48 hours.
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At the end of the treatment period, remove the cells from the substrates.
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Stain the substrates with toluidine blue to visualize the resorption pits.
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Capture images of the resorption pits using a microscope and quantify the total resorbed area using image analysis software.
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The reduction in the resorbed area in the presence of FR-167356 indicates its inhibitory effect on bone resorption.
LDL Uptake Assay
This assay measures the uptake of Low-Density Lipoprotein (LDL) by cells, a process that is dependent on endosomal acidification by V-ATPase.
Materials:
-
Cultured cells (e.g., fibroblasts or cancer cells)
-
Fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-LDL)
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FR-167356 or other test compounds
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Fluorescence microscope or flow cytometer
Procedure:
-
Culture cells to near confluence in appropriate media.
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Pre-treat the cells with various concentrations of FR-167356 for 1-2 hours.
-
Add fluorescently labeled LDL to the culture medium and incubate for 2-4 hours to allow for uptake.
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Wash the cells thoroughly to remove any unbound LDL.
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Visualize and quantify the intracellular fluorescence using a fluorescence microscope or a flow cytometer.
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A decrease in intracellular fluorescence in the presence of FR-167356 indicates inhibition of LDL uptake due to impaired endosomal acidification.
Conclusion
FR-167356 is a potent and selective inhibitor of the a3 isoform of V-ATPase with a well-defined mechanism of action. By inhibiting the proton-pumping activity of V-ATPase, FR-167356 effectively blocks bone resorption by osteoclasts and attenuates the invasive and metastatic potential of cancer cells. Its ability to modulate key signaling pathways, including Wnt/β-catenin and mTORC1, further underscores its therapeutic potential. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the utility of FR-167356 and other V-ATPase inhibitors as novel treatments for a range of debilitating diseases.
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